Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is a chemical compound that features a tert-butyl ester group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methylimidazole in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted ester derivatives
Scientific Research Applications
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- BTTES (a next-generation, water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition)
Uniqueness
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is unique due to its specific structure, which combines a tert-butyl ester group with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)7-15-6-9-5-12-8-13(9)4/h5,8H,6-7H2,1-4H3 |
InChI Key |
VMOBEXZNZBEWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=CN=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.